6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine
Overview
Description
6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine is a chemical compound with the molecular formula C5H2Br2N4 . It is an imidazopyrazine derivative with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties .
Molecular Structure Analysis
The molecular structure of 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine consists of a triazolopyrazine core substituted with two bromine atoms at positions 6 and 8 . The InChI code for this compound is 1S/C5H2Br2N4/c6-3-1-11-5(4(7)10-3)8-2-9-11/h1-2H .Physical And Chemical Properties Analysis
6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine is a solid at room temperature . It has a molecular weight of 277.91 . Its solubility and other physicochemical properties such as Log P, TPSA, and molar refractivity can be predicted using computational methods .Scientific Research Applications
1. Antibacterial Activity
- Application : A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized for their potential antibacterial activity. These compounds were evaluated for their in vitro antibacterial activity using the microbroth dilution method .
- Methods : The structures of these compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
- Results : Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .
2. Biological Activities
- Application : The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers. This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
- Methods : The vast majority of biologically active TPs and their dihydro[1,2,4]triazolo[1,5-a]pyrazine and [1,2,4]triazolo[1,5-a]pyrimidinones analogs described to date are synthetic compounds .
- Results : These classes of substances have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .
3. Uterine-Relaxing, Antibronchospastic, and Cardiac-Stimulating Properties
- Application : 6,8-Dibromoimidazo[1,2-a]pyrazine, a similar compound, has been found to have uterine-relaxing, antibronchospastic, and cardiac-stimulating properties .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The compound also displays theophylline-like properties .
4. Antidiabetic, Anti-Platelet Aggregations, Anti-Fungal, Anti-Bacterial, Anti-Malarial, Anti-Tubercular, and Anticonvulsant Properties
- Application : Triazolo[4,3-a]pyrazine derivatives, which are structurally similar to the compound , have a wide range of biological activities .
- Methods : These compounds are synthesized in laboratories and their biological activities are evaluated using various in vitro and in vivo methods .
- Results : These compounds have shown potential as antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant agents .
5. Uterine-Relaxing, Antibronchospastic, and Cardiac-Stimulating Properties
- Application : 6,8-Dibromoimidazo[1,2-a]pyrazine, a similar compound, has been found to have uterine-relaxing, antibronchospastic, and cardiac-stimulating properties .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The compound also displays theophylline-like properties .
6. Antidiabetic, Anti-Platelet Aggregations, Anti-Fungal, Anti-Bacterial, Anti-Malarial, Anti-Tubercular, and Anticonvulsant Properties
- Application : Triazolo[4,3-a]pyrazine derivatives, which are structurally similar to the compound , have a wide range of biological activities .
- Methods : These compounds are synthesized in laboratories and their biological activities are evaluated using various in vitro and in vivo methods .
- Results : These compounds have shown potential as antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant agents .
Safety And Hazards
Future Directions
As an intermediate in organic syntheses , 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine has potential applications in the synthesis of various other compounds. Its uterine-relaxing, antibronchospastic, and cardiac-stimulating properties also suggest potential applications in medical and pharmaceutical research. Further studies could explore these possibilities.
properties
IUPAC Name |
6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N4/c6-3-1-11-5(4(7)10-3)8-2-9-11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUILFTQAMHFSPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C2=NC=NN21)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659986 | |
Record name | 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine | |
CAS RN |
944709-42-6 | |
Record name | 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.